physicochemical properties of Anthraquinone-2,3-dicarboxylic Acid
physicochemical properties of Anthraquinone-2,3-dicarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of Anthraquinone-2,3-dicarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Anthraquinone Derivative
Anthraquinone-2,3-dicarboxylic acid (AQDCA) is a prominent member of the anthraquinone family, a class of aromatic organic compounds known for their distinctive yellow color and wide-ranging applications.[1] With the IUPAC name 9,10-dioxoanthracene-2,3-dicarboxylic acid, this molecule is characterized by a tricyclic aromatic core with two ketone groups and two adjacent carboxylic acid functional groups.[2] This unique substitution pattern imparts a set of physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and chemical synthesis.
Anthraquinones have a long history of use, from natural dyes to laxatives and anti-inflammatory agents.[3] Modern research has expanded their utility, identifying them as privileged scaffolds in drug discovery, particularly for targeting nucleotide-binding proteins.[4] AQDCA, specifically, has garnered attention as a versatile ligand for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a crucial intermediate in the development of novel therapeutics.[5][6][7] This guide provides a comprehensive exploration of the core physicochemical properties of AQDCA, offering field-proven insights and experimental context for its effective application in research and development.
Caption: Chemical Structure of Anthraquinone-2,3-dicarboxylic Acid.
Core Physicochemical Characteristics
The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For AQDCA, these characteristics influence its solubility, reactivity, and suitability for various analytical and synthetic procedures. The key quantitative properties are summarized below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₈O₆ | [2][8][9] |
| Molecular Weight | 296.23 g/mol | [2][8][9] |
| Appearance | White to light yellow/green powder/crystal | [9][10] |
| Melting Point | 342 °C | [11][12] |
| Boiling Point | 627.0 ± 55.0 °C at 760 mmHg | [12] |
| Density | 1.6 ± 0.1 g/cm³ | [12] |
| XLogP3 | 1.9 | [2][12] |
| Purity (Typical) | >98.0% (HPLC) | [9][10][11] |
Solubility Profile
The solubility of AQDCA is a critical parameter for its application in both synthesis and biological assays. As expected from its polycyclic aromatic structure, it is poorly soluble in water.[1] However, the presence of two carboxylic acid groups means its solubility is highly pH-dependent. In alkaline solutions, deprotonation of the carboxylic acids to form carboxylate salts significantly enhances aqueous solubility. While specific quantitative data in various solvents is sparse, it is generally soluble in hot organic solvents.[1] For many anthraquinone derivatives, solubility in supercritical fluids like carbon dioxide has also been explored, which is relevant for modern "green" chemistry processes such as dyeing.[13]
Acid-Base Properties (pKa)
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity, purity, and structural characteristics of AQDCA.
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UV-Visible Spectroscopy: Anthraquinones are chromophoric and exhibit characteristic absorption bands in the UV-visible region. The parent anthraquinone molecule in ethanol shows strong absorption peaks around 251 nm, with other bands appearing at higher wavelengths.[15][16] The exact position (λmax) and intensity (molar extinction coefficient, ε) of these bands for AQDCA will be influenced by the carboxylic acid substituents and the solvent used. UV-Vis spectroscopy is the cornerstone for quantitative analysis, such as determining concentration in solubility studies. The spectrum of anthraquinone derivatives can be sensitive to pH, reflecting the protonation state of the acidic groups.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of AQDCA is expected to show strong, characteristic absorption bands for:
-
C=O (Ketone): Stretching vibrations for the quinone carbonyls.
-
C=O (Carboxylic Acid): Stretching vibrations for the acid carbonyls.
-
O-H (Carboxylic Acid): A broad stretching band characteristic of the hydroxyl group in the dimerized acid form.
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C=C: Aromatic ring stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The aromatic protons on the anthraquinone core would appear as multiplets in the downfield region of the spectrum. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (both quinone and carboxylic acid), the aromatic carbons bearing substituents, and the unsubstituted aromatic carbons.
-
Experimental Protocols & Methodologies
To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols.
Protocol 1: Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of finely powdered, dry AQDCA is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range should be narrow. A standard reference, such as pure anthraquinone (m.p. 284-286 °C), can be used for apparatus calibration.[18]
Caption: Experimental workflow for melting point determination.
Protocol 2: UV-Vis Spectrophotometric Analysis for Quantification
This protocol is fundamental for solubility studies or reaction monitoring.
-
Stock Solution Preparation: Accurately weigh a small amount of AQDCA and dissolve it in a suitable solvent (e.g., DMSO or a buffered aqueous solution where it is soluble) in a Class A volumetric flask to create a stock solution of known concentration.
-
Standard Curve Generation: Prepare a series of dilutions from the stock solution to create standards of decreasing, known concentrations.
-
Spectral Scan: Measure the UV-Vis absorbance spectrum of one of the standards to identify the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Calibration: Plot a graph of absorbance versus concentration. The resulting Beer-Lambert plot should be linear, and its slope is used for calculating the concentration of unknown samples.
-
Unknown Sample Analysis: Measure the absorbance of the unknown sample at λmax and use the calibration curve to determine its concentration.
Synthesis, Reactivity, and Applications
Synthesis Pathways
While multiple synthetic routes exist for anthraquinone derivatives, a common industrial method for the parent scaffold involves the Friedel-Crafts reaction of benzene with phthalic anhydride.[1] Specific derivatives like AQDCA are often synthesized from appropriately substituted precursors. One documented route involves the reaction of benzophenone-2,4,5-tricarboxylic acid with sulfuric acid at elevated temperatures.[8]
Caption: A representative synthesis pathway for AQDCA.
Reactivity and Role in Materials Science
The dicarboxylic acid functionality makes AQDCA an excellent bidentate ligand. This property is expertly exploited in coordination chemistry and materials science. It can react with metal ions (like zinc or manganese) under hydrothermal conditions to form Metal-Organic Frameworks (MOFs).[5] In these structures, the AQDCA molecules act as organic "linkers" that connect metal centers, creating extended one-, two-, or three-dimensional porous networks. These MOFs are being investigated for advanced applications, such as cathode materials for lithium-ion batteries, where the framework structure can help stabilize the electrochemically active anthraquinone core and prevent its dissolution in the electrolyte.[5]
Significance in Drug Discovery
The anthraquinone scaffold is a recurring motif in many biologically active compounds, including several anticancer drugs (e.g., doxorubicin).[7] These molecules often exert their effects by intercalating into DNA or inhibiting key enzymes like topoisomerases. AQDCA serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active anthraquinone derivatives.[6][7] Its physicochemical properties, such as its defined geometry and potential for hydrogen bonding, are critical for designing molecules that can fit into the active sites of protein targets. The development of amine-reactive NHS esters of anthraquinone carboxylic acids, for instance, allows for the covalent labeling of proteins and nucleic acids, turning the anthraquinone core into an electroactive reporter for biosensing applications.[19]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Anthraquinone-2,3-dicarboxylic Acid is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][10]
Precautionary Measures:
-
Wash skin thoroughly after handling.[10]
-
Wear protective gloves, eye protection, and face protection.[10]
-
If on skin, wash with plenty of soap and water.[10]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If skin or eye irritation persists, seek medical advice.[10]
This compound is intended for laboratory research and development purposes only.[10]
Conclusion
Anthraquinone-2,3-dicarboxylic acid is a molecule of significant scientific interest, bridging the fields of materials science and medicinal chemistry. Its well-defined structure is complemented by a set of key physicochemical properties—a high melting point indicative of thermal stability, pH-dependent solubility crucial for processing, and a rich spectroscopic signature for characterization. The dual carboxylic acid groups are the key to its functionality, enabling its use as a versatile linker in the construction of advanced materials like MOFs and providing reactive handles for the synthesis of complex pharmaceutical agents. A thorough understanding of these foundational properties, grounded in robust experimental methodology, is essential for any scientist or researcher aiming to unlock the full potential of this valuable chemical compound.
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